molecular formula C20H19NO4 B275809 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid

4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid

Cat. No. B275809
M. Wt: 337.4 g/mol
InChI Key: ILCJGUBGARYIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects on the endocannabinoid system. This compound was first synthesized in 2014 by a team of researchers at Pfizer Inc. and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA is similar to that of other synthetic cannabinoids, which act as agonists at the CB1 and CB2 receptors. When 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA binds to these receptors, it produces a range of effects on the body, including changes in mood, appetite, and perception. The precise mechanism of action of 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA is still being studied, but it is thought to involve the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA has been found to have a range of biochemical and physiological effects on the body. This compound has been shown to produce potent analgesic effects, reducing pain and inflammation in animal models. 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA in lab experiments is its potency and high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of cannabinoids on the body. However, the complex synthesis of 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA and its potential for abuse also pose limitations for its use in research.

Future Directions

There are many potential future directions for research on 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA. One area of interest is the development of new synthetic cannabinoids with improved efficacy and safety profiles. Another area of research is the use of 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA involves the reaction of a benzyl chloride derivative with a furanyl-substituted amine. This reaction yields a benzyl-substituted furan, which is then reacted with a benzoic acid derivative to form the final product. The synthesis of 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA is complex and requires specialized equipment and expertise.

Scientific Research Applications

4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA has been the subject of numerous scientific studies due to its potent effects on the endocannabinoid system. This compound has been found to have high affinity for the CB1 and CB2 receptors, which are responsible for mediating the effects of cannabinoids in the body. 4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid-FUBINACA has been used in a variety of research applications, including studies on the effects of cannabinoids on pain, inflammation, and neurodegenerative diseases.

properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

4-[[[5-(3-methoxyphenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C20H19NO4/c1-24-17-4-2-3-16(11-17)19-10-9-18(25-19)13-21-12-14-5-7-15(8-6-14)20(22)23/h2-11,21H,12-13H2,1H3,(H,22,23)

InChI Key

ILCJGUBGARYIQR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-]

Origin of Product

United States

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